Product packaging for Methyl 3-(aminomethyl)-4-methylhexanoate(Cat. No.:)

Methyl 3-(aminomethyl)-4-methylhexanoate

Cat. No.: B13534999
M. Wt: 173.25 g/mol
InChI Key: PEMSIDCTBAUWQC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methylhexanoate is a chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of complex molecules with biological activity. This ester compound features both an aminomethyl and an ester functional group, making it a versatile building block for organic synthesis. Its structure is closely related to intermediates used in the synthesis of GABA analogs and other pharmacologically active compounds . As a strategic synthon, it is utilized by researchers to introduce a functionalized hexanoate chain into target molecules. The compound is typically a clear, colorless to pale yellow liquid and should be stored under inert conditions at refrigerated temperatures (2-8°C) to maintain stability . This product is intended for research purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13534999 Methyl 3-(aminomethyl)-4-methylhexanoate

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-7(2)8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3

InChI Key

PEMSIDCTBAUWQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)OC)CN

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Aminomethyl 4 Methylhexanoate: Achieving Stereochemical Control

Classical Chemical Synthesis Approaches to Methyl 3-(aminomethyl)-4-methylhexanoate

Classical synthesis strategies provide foundational routes to the racemic or stereochemically-controlled synthesis of this compound. These methods often involve multi-step sequences or convergent approaches that build the carbon skeleton and introduce the necessary functional groups.

Multi-Step Linear Synthetic Sequences

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. A hypothetical linear approach to this compound could start from a simple precursor like 4-methyl-2-pentanone (B128772).

One potential multi-step sequence could involve:

Knoevenagel Condensation: Reaction of 4-methyl-2-pentanone with cyanoacetic acid to form an α,β-unsaturated nitrile.

Michael Addition: Conjugate addition of a nucleophile to the α,β-unsaturated nitrile.

Reduction of the Nitrile: Conversion of the nitrile group to a primary amine.

Esterification: Conversion of the carboxylic acid to the methyl ester.

Convergent Synthesis Strategies

A plausible convergent approach might involve:

Fragment A Synthesis: Preparation of a suitable electrophile, such as a derivative of isovaleric acid.

Fragment B Synthesis: Preparation of a nucleophilic fragment containing the aminomethyl group, for example, from a protected amino acid.

Fragment Coupling: A carbon-carbon bond-forming reaction, such as an aldol (B89426) or Mannich-type reaction, to connect the two fragments.

Final Modifications: Subsequent reduction and esterification to yield the final product.

Convergent strategies are generally more efficient for complex molecules as they allow for the parallel construction of different parts of the molecule. illinois.edu

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research. For this compound, achieving high enantiomeric excess is crucial for its potential applications. Asymmetric catalytic hydrogenation is a powerful tool for establishing the desired stereocenter. acs.orggoogle.com

Asymmetric Catalytic Hydrogenation Routes

Asymmetric hydrogenation of a prochiral precursor is one of the most effective methods for introducing chirality. researchgate.netgoogle.com In the context of this compound synthesis, this typically involves the hydrogenation of an unsaturated precursor, such as an enamine or an α,β-unsaturated ester. acs.orggoogle.com

A key intermediate in a related synthesis is ethyl 3-cyano-5-methylhex-3-enoate. google.com The asymmetric hydrogenation of this or a similar methyl ester precursor would be a direct route to an enantiomerically enriched precursor of the target molecule.

Homogeneous Catalysis with Chiral Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Chiral phosphine (B1218219) ligands complexed with transition metals like rhodium or ruthenium are commonly used. researchgate.netacs.org

For the synthesis of β-amino esters, rhodium complexes with chiral bisphosphine ligands, such as Josiphos-type ligands, have been shown to be highly effective in the asymmetric hydrogenation of unprotected enamino esters, achieving high yields and enantiomeric excesses (93-97% ee). acs.org A similar strategy could be applied to a suitable enamine precursor of this compound.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh(I)-JosiphosUnprotected β-enamino esters93-97% acs.org
Rhodium-Me-DuPHOS3-cyano-5-methylhex-3-enoic acid saltHigh researchgate.net

Table 1: Examples of Homogeneous Catalysts in Asymmetric Hydrogenation for β-Amino Acid Derivatives

Heterogeneous Catalysis for Enantiocontrol

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The development of chiral heterogeneous catalysts for enantioselective hydrogenation is an active area of research. researchgate.net

A common approach involves the modification of a solid catalyst support with a chiral molecule. For instance, platinum or palladium catalysts modified with cinchona alkaloids have been used for the asymmetric hydrogenation of activated C=C bonds. researchgate.net

Catalyst TypeApplicationKey FeaturesReference
Heterogeneous NickelHydrogenation of a nitrileCatalyst recyclability researchgate.net
Chiral Modified Platinum/PalladiumAsymmetric hydrogenation of C=C bondsSolid-supported, ease of separation researchgate.net

Table 2: Examples of Heterogeneous Catalysis in the Synthesis of Related Compounds

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. numberanalytics.comsigmaaldrich.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary's inherent chirality directs the stereochemical outcome of subsequent reactions, after which it is cleaved and can often be recovered. sigmaaldrich.comwikipedia.org

For the synthesis of molecules structurally similar to this compound, Evans oxazolidinones and pseudoephedrine amides are commonly employed auxiliaries. wikipedia.org A prominent example involves the use of a chiral phenylethylamine auxiliary. In a synthesis of a related compound, (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, (S)-1-phenylethylamine is used to form a chiral amide. google.com The stereocenter on the auxiliary directs the subsequent alkylation or addition reactions, establishing the desired stereochemistry at the C3 position. The auxiliary is then removed under hydrolytic conditions.

Key Steps in a Chiral Auxiliary-Based Synthesis:

Attachment: The prochiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: A new stereocenter is introduced, with the auxiliary directing the approach of the reagent, leading to the preferential formation of one diastereomer.

Cleavage: The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

The choice of auxiliary is critical and depends on the specific reaction, with auxiliaries like (S,S)-cyclohexane-1,2-diol and various ephedrine (B3423809) derivatives being used for the asymmetric synthesis of different amino acid structures. sigmaaldrich.comnih.gov

Asymmetric Biocatalytic Transformations

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations, often under mild and environmentally friendly conditions. researchgate.net This approach is increasingly vital for industrial-scale production of chiral intermediates.

Kinetic resolution is a widely used enzymatic technique that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For precursors to this compound, this is particularly effective.

One well-documented strategy involves the resolution of a racemic cyano-ester intermediate, (RS)-ethyl-3-cyano-5-methylhexanoate. niscpr.res.in Lipases, a class of hydrolase enzymes, are particularly effective for this transformation. In a typical process, a lipase (B570770) selectively hydrolyzes the (R)-enantiomer of the ester to its corresponding carboxylic acid, while leaving the desired (S)-ester largely unreacted. niscpr.res.in This allows for the separation of the highly enantiopure (S)-ester.

Similarly, nitrilase enzymes can be used for the regio- and enantioselective hydrolysis of dinitrile precursors. researchgate.net Immobilized E. coli cells containing the nitrilase BrNIT from Brassica rapa have demonstrated high enantioselectivity (E > 150) in converting isobutylsuccinonitrile to (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate. researchgate.net

Enzyme ClassSubstrate ExampleProductSelectivity
Lipase(RS)-ethyl-3-cyano-5-methylhexanoate(S)-ethyl-3-cyano-5-methylhexanoate>99% ee
NitrilaseIsobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acidE > 150
HydrolaseRacemic methyl 3-cyclohexene-1-carboxylate(S)-methyl 3-cyclohexene-1-carboxylateees >99%

This table presents examples of enzymatic resolution applied to precursors structurally related to this compound. Data sourced from multiple studies. researchgate.netniscpr.res.injiangnan.edu.cn

Instead of separating a racemic mixture, de novo asymmetric biocatalysis creates the desired stereocenter from a prochiral substrate. This method is highly atom-economical. Transaminases (TAs) and keto reductases (KREDs) are key enzymes in this field. nih.govnih.gov

An (R)-selective transaminase can be engineered to catalyze the asymmetric synthesis of chiral amines from a corresponding ketone. nih.gov By modifying the enzyme's active site through rational design and directed evolution, researchers can improve substrate binding and catalytic efficiency for non-natural substrates. nih.gov For the synthesis of this compound, a prochiral β-keto ester could be converted directly to the chiral β-amino ester using an engineered transaminase, establishing the desired stereochemistry in a single step.

Chemoenzymatic Hybrid Methodologies for this compound

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions in a multi-step sequence. nih.gov This approach allows for transformations that are difficult to achieve by either method alone. nih.gov A typical chemoenzymatic route might involve a chemical synthesis to create a complex substrate, followed by a highly selective enzymatic step to introduce chirality. rsc.org

Novel Reagents and Optimized Reaction Conditions in this compound Synthesis

The efficiency, yield, and purity of a synthetic process are highly dependent on the reagents and reaction conditions. Research into the synthesis of this compound and related compounds focuses on optimizing these parameters.

Optimization often involves screening various bases, solvents, and temperature ranges. researchgate.net For instance, in related syntheses, bases such as triethylamine (B128534) (Et3N) have been found to be optimal, and solvents like 1-butanol (B46404) can significantly improve reaction yields. researchgate.net Temperature control is also critical; many stereoselective reactions require cooling to temperatures between -20°C and 0°C to maximize selectivity and minimize side reactions. google.com

The table below summarizes optimized conditions found in a patent for a closely related synthesis, illustrating the level of detail required for process development. google.com

ParameterConditionPurpose
Temperature -15°C to -20°CEnhance selectivity during formation of a mixed anhydride (B1165640) intermediate.
Reagent Ethyl chloroformateActivation of a carboxylic acid.
Base Triethylamine (Et3N)Neutralize HCl byproduct.
Solvent Methylene (B1212753) dichlorideProvide a suitable reaction medium.
Quenching Agent 20% aqueous ammonia (B1221849)Terminate the reaction and begin workup.

This table details optimized reaction conditions for a key step in a published synthesis of a structural analog of this compound. google.com

Novel reagents are also being explored. For example, different activating agents for carboxylic acids or novel azide (B81097) sources like diphenylphosphoryl azide or trialkyl silyl (B83357) azide can offer advantages in terms of safety and reactivity over traditional reagents. google.com

Process Intensification and Scale-Up Considerations for this compound Production

Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of safety, efficiency, and cost. Process intensification aims to develop smaller, cleaner, and more energy-efficient production methods. mdpi.com

A key technology in this area is the use of microreactors and continuous flow chemistry. researchgate.netmdpi.com These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over highly exothermic or rapid reactions. mdpi.com This precise control can lead to higher yields, improved purity, and enhanced safety. For the synthesis of precursors to this compound, continuous chemistry has been successfully applied to enable the safe production of potentially unstable intermediates like nitroalkenes. researchgate.net

Key considerations for scale-up include:

Catalyst Recycling: For both chemical and biocatalytic processes, the ability to recover and reuse expensive catalysts (e.g., chiral auxiliaries, enzymes, or metal catalysts) is crucial for economic viability. researchgate.net

Solvent Selection: Minimizing the use of hazardous solvents and replacing them with greener alternatives is a major goal.

Downstream Processing: Efficient methods for product isolation and purification, such as pH adjustments and extractions with suitable solvents (e.g., C4-C8 alcohols), must be developed to ensure high purity of the final product. google.com

Automation and Integration: Implementing automated control systems is essential for maintaining optimal reaction conditions and ensuring consistent product quality on a large scale. mdpi.com

By focusing on these principles, the synthesis of this compound can be transitioned from a laboratory procedure to a robust, cost-effective, and sustainable industrial process.

Reaction Engineering Principles Applied to Synthesis

Reaction engineering principles focus on the design and optimization of chemical reactors and processes to enhance efficiency, safety, and product quality. In the context of synthesizing chiral molecules like this compound, a key engineering advancement is the application of continuous flow chemistry. acs.orgunimi.it

Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processing for stereoselective synthesis. mdpi.comresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing selectivity and minimizing side-product formation. researchgate.net For the synthesis of a γ-amino ester, a multi-step flow process can be designed where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. uc.pt

A hypothetical flow synthesis for a precursor to this compound could involve the following sequence:

Asymmetric Michael Addition: An α,β-unsaturated ester precursor is reacted with a nitrogen source. This key stereochemistry-defining step can be performed using a packed-bed reactor containing a heterogeneous chiral catalyst, such as a polymer-supported organocatalyst or a chiral metal complex. acs.orguc.pt

In-line Reduction: The resulting nitro or cyano intermediate is then passed through a second module, a catalytic reactor containing a hydrogenation catalyst (e.g., Pd/C or Raney Nickel), to reduce the nitro or cyano group to the primary amine. acs.orguc.pt

Purification: In-line purification modules, such as liquid-liquid extraction or scavenger resin cartridges, can be integrated to remove unreacted reagents or by-products, delivering a continuous stream of the purified product. uc.pt

The benefits of this approach include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and automation. researchgate.net The precise control afforded by flow systems can lead to higher diastereomeric and enantiomeric purity of the final product. uc.pt

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Process Control Difficult to control temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and residence time. researchgate.net
Safety Large volumes of hazardous materials and intermediates.Small reactor volumes, minimizing risk. researchgate.net
Scalability Challenging, often requires re-optimization.More straightforward by running the system for longer periods ("scaling out").
Stereoselectivity Can be variable due to thermal gradients and mixing issues.Often improved due to uniform conditions and rapid quenching. uc.pt
Throughput Limited by vessel size and downtime between batches.Potentially higher due to continuous operation. uc.pt

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, these principles can be applied to create more sustainable and atom-economical routes.

A primary green strategy is the use of biocatalysis. uniovi.es Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering an environmentally benign alternative to conventional reagents that often require harsh conditions and organic solvents. researchgate.net For achieving the desired stereochemistry in precursors to the target molecule, several enzymatic strategies are highly relevant:

Ene-Reductases (EREDs): The asymmetric reduction of a C=C double bond in a suitable precursor, such as an unsaturated cyanoester, can establish the chiral center at the 4-position. Ene-reductases have been successfully used in the synthesis of precursors for related GABA analogues, achieving excellent enantiomeric excess (>99% ee). acs.orgnih.govacs.org

Lipases: Lipases can be used for the kinetic resolution of a racemic intermediate. For example, a racemic ester could be selectively hydrolyzed by a lipase, yielding one enantiomer as the unreacted ester and the other as the carboxylic acid, which can then be separated. uniovi.es

Nitrilases: If a cyano group is used as a precursor to the aminomethyl group, a regio- and enantioselective nitrilase could potentially hydrolyze a dinitrile precursor to the desired cyano-acid intermediate, a key step demonstrated in related syntheses. researchgate.net

Beyond biocatalysis, other green principles can be incorporated. Asymmetric hydrogenation using heterogeneous catalysts (e.g., Rhodium-Me-DuPHOS) allows for high stereoselectivity while enabling easy separation and recycling of the catalyst, minimizing metal waste. researchgate.net Designing syntheses with high atom economy—maximizing the incorporation of reactant atoms into the final product—is another core principle. For instance, asymmetric Michael addition reactions are highly atom-economical as they form C-N bonds without generating stoichiometric by-products. researchgate.net

Comprehensive Analytical Characterization and Stereochemical Purity Assessment of Methyl 3 Aminomethyl 4 Methylhexanoate

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive structural confirmation and stereochemical assignment of Methyl 3-(aminomethyl)-4-methylhexanoate, a chiral amino acid ester, necessitates the use of sophisticated spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this analytical endeavor.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the compound's stereochemistry.

A hypothetical ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon environments.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (CH₃-O) 3.67 (s) 51.5
2 (C=O) - 173.0
3 (CH) 2.30 (m) 45.0
4 (CH₂) 2.80 (m) 40.0
5 (CH) 1.80 (m) 35.0
6 (CH₂) 1.25 (m) 28.0
7 (CH₃) 0.90 (t) 14.0
8 (CH₃) 0.88 (d) 20.0

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by identifying correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond, typically over two to three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the methyl ester group (1-CH₃) would show a correlation to the carbonyl carbon (2-C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is a powerful tool for determining the relative stereochemistry of the chiral centers at C3 and C4. The spatial proximity of the protons on these carbons and their substituents would result in characteristic NOE cross-peaks, which can be used to deduce their relative orientation.

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. koreascience.krbwise.kr The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov By comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. koreascience.kr For this compound, a well-resolved signal, such as the singlet from the methyl ester protons, would be an ideal candidate for quantification. The purity assessment by qNMR is often considered a primary ratio method and can provide traceability to the International System of Units (SI). koreascience.kr

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of the amino group, this compound is expected to ionize efficiently in positive ion mode ESI, likely forming the protonated molecule [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and more volatile compounds. youtube.com While ESI would be the primary choice, APCI could also be used for the analysis of this compound, especially when coupled with liquid chromatography. youtube.comnih.gov APCI is known to be effective for analyzing small polar and non-polar compounds. youtube.com

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of the [M+H]⁺ ion of this compound would be expected to show characteristic losses.

Predicted Fragmentation Pathway for this compound

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺ Protonated molecule
[M+H - CH₃OH]⁺ Loss of methanol (B129727)
[M+H - NH₃]⁺ Loss of ammonia (B1221849)

The fragmentation pathways help to confirm the connectivity of the atoms within the molecule. For instance, the loss of methanol is a common fragmentation pathway for methyl esters, while the loss of ammonia is characteristic of primary amines.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability. youtube.com

For this compound, the key functional groups are the primary amine (-NH₂), the ester (-COOCH₃), and the aliphatic hydrocarbon backbone.

Amine Group (-NH₂): The primary amine is characterized by N-H stretching vibrations, which typically appear as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. One peak corresponds to the symmetric stretch and the other to the asymmetric stretch. N-H bending vibrations (scissoring) are expected in the range of 1590-1650 cm⁻¹.

Ester Group (-COOCH₃): The most prominent feature of the ester group is the strong C=O stretching band, which is expected to appear in the IR spectrum around 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will produce two distinct bands, an asymmetric stretch between 1150-1250 cm⁻¹ and a symmetric stretch at a lower wavenumber.

Aliphatic Chains (C-H): The methyl (-CH₃) and methylene (B1212753) (-CH₂) groups give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ region. researchgate.net These are often more pronounced in Raman spectra. americanpharmaceuticalreview.com C-H bending vibrations for methyl and methylene groups are found in the 1375-1470 cm⁻¹ range. kurouskilab.com

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all essential functional groups and thus verifying the molecular structure.

Table 1: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500MediumWeak
Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650MediumWeak
Ester (C=O)C=O Stretch1735 - 1750StrongMedium
Ester (C-O)C-O Asymmetric & Symmetric Stretch1000 - 1300StrongWeak
Alkyl (-CH₃, -CH₂)C-H Stretch2850 - 3000StrongStrong
Alkyl (-CH₃, -CH₂)C-H Bend1375 - 1470MediumMedium

Chiroptical Spectroscopic Techniques for Absolute Configuration Determination (e.g., CD, ORD)

While vibrational spectroscopy confirms the molecular structure, it does not provide information about the spatial arrangement of atoms at the chiral centers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a chiral molecule. nih.govwikipedia.org These methods measure the differential interaction of left- and right-circularly polarized light with the chiral compound.

The determination of the absolute configuration of a molecule like this compound is not a trivial process and typically involves a combination of experimental measurement and computational chemistry. mdpi.com The process involves:

Experimental Measurement: Recording the CD or ORD spectrum of a highly purified enantiomer of the compound.

Computational Modeling: Using quantum chemistry calculations (e.g., Density Functional Theory - DFT), the theoretical CD/ORD spectra are predicted for a known, predefined absolute configuration (e.g., (3S, 4R)).

Comparison: The experimentally obtained spectrum is compared with the computationally predicted spectrum. A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. mdpi.comnih.gov

This comparative approach has become an invaluable tool in pharmaceutical research for confirming the three-dimensional structure of chiral molecules. nih.gov

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Analysis

Chromatography is the cornerstone for assessing the stereochemical purity of this compound. Due to the presence of two chiral centers, the compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is specifically designed to separate these stereoisomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is the most widely used technique for the enantiomeric resolution of non-volatile compounds. yakhak.org The separation is achieved through the differential interaction of the stereoisomers with a chiral stationary phase (CSP).

The selection of an appropriate CSP is the most critical factor for achieving successful enantiomeric separation. yakhak.org For a compound like this compound, which contains both a basic amino group and an ester, several types of CSPs are highly effective.

Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs. nih.govnih.gov They consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. yakhak.orgnih.gov Columns like Chiralpak® and Lux® series are capable of separating a broad range of chiral compounds, including amino esters, through a combination of hydrogen bonding, dipole-dipole, and steric interactions. yakhak.orgmdpi.com

Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for ionizable and zwitterionic compounds like amino acids. chromatographytoday.com They offer multiple interaction mechanisms, including ionic, hydrogen bonding, and hydrophobic interactions, which are well-suited for the amine moiety of the target molecule. chromatographytoday.com

Pirkle-type (Brush-type) CSPs: These phases operate on a principle of π-π interactions, hydrogen bonding, and dipole stacking. They are often used for N-acylated amino acids and esters.

Ligand Exchange CSPs: These CSPs utilize a bonded D- or L-amino acid and a mobile phase containing a metal ion (e.g., CuSO₄). chromatographytoday.com They are highly selective for free amino acids and their derivatives.

Table 2: Suitable Chiral Stationary Phases (CSPs) for HPLC Analysis
CSP TypeChiral Selector ExamplePrimary Interaction MechanismSuitability for Target Compound
Polysaccharide (Immobilized)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)H-bonding, dipole, steric inclusionHigh
Polysaccharide (Coated)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)H-bonding, dipole, steric inclusionHigh
Macrocyclic GlycopeptideTeicoplaninIonic, H-bonding, hydrophobicHigh
Pirkle-typeN-(3,5-Dinitrobenzoyl)-phenylglycineπ-π interactions, H-bonding, dipoleModerate (may require derivatization)

Once a promising CSP is selected, the mobile phase composition must be optimized to achieve adequate resolution (Rs > 1.5) and selectivity (α). This involves screening different chromatographic modes and solvent compositions.

Normal Phase (NP): This mode typically uses a nonpolar mobile phase, such as a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). mdpi.com For basic analytes like this compound, adding a small amount of a basic additive like diethylamine (B46881) (DEA) is often necessary to improve peak shape and reduce tailing. mdpi.com

Reversed-Phase (RP): This mode uses a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (MeOH). nih.gov Buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are often added to control ionization and improve peak symmetry. sigmaaldrich.com Immobilized polysaccharide CSPs are robust and well-suited for RP conditions. nih.gov

Polar Organic Mode (POM): This mode uses a polar organic solvent, such as methanol or acetonitrile, often with acidic or basic additives. sigmaaldrich.com It can offer unique selectivity compared to NP and RP modes.

Method optimization is an iterative process of adjusting the ratio of the strong to weak solvent, the type and concentration of the additive, column temperature, and flow rate to maximize the separation between all four stereoisomers. shimadzu.com

Table 3: Mobile Phase Strategies for Chiral HPLC
Chromatographic ModeTypical Mobile Phase CompositionCommon AdditivesKey Optimization Parameters
Normal Phase (NP)n-Hexane / IsopropanolDiethylamine (DEA) for basic analytesAlcohol percentage, additive concentration
Reversed-Phase (RP)Acetonitrile / Water or Methanol / WaterAmmonium Acetate, Formic AcidOrganic modifier percentage, buffer pH and concentration
Polar Organic Mode (POM)Methanol or AcetonitrileFormic Acid, DEA, Ammonium AcetateAdditive type and concentration

Chiral Gas Chromatography (GC) for Volatile Derivatives of this compound

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for analyzing volatile and thermally stable compounds. gcms.cz While this compound may have sufficient volatility for direct analysis, amino esters often benefit from derivatization to improve their chromatographic properties (e.g., reduce peak tailing and increase volatility). sigmaaldrich.com

The primary amine group is an active site that can be derivatized. A common approach is acylation, for example, by reacting the compound with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to block the active hydrogen on the amine. sigmaaldrich.com This creates a less polar, more volatile derivative suitable for GC analysis.

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. wiley.com Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral environment within the column that allows for the differential partitioning of the enantiomers, leading to their separation. wiley.com The GC method is optimized by adjusting the temperature program (ramp rate) and carrier gas flow rate to achieve baseline resolution of the stereoisomers. wiley.com

Table 4: Chiral GC Method Development Strategy
StepDescriptionExample
Derivatization (Optional)Blocking of the active amine group to increase volatility and improve peak shape.Reaction with Trifluoroacetic Anhydride (TFAA). sigmaaldrich.com
CSP SelectionChoice of a GC column with a chiral stationary phase.Capillary column with a derivatized β- or γ-cyclodextrin phase. gcms.czwiley.com
Method OptimizationAdjusting temperature and flow rate for optimal separation.Temperature programming from a low to high temperature at a controlled rate (e.g., 2°C/min). wiley.com

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, offering advantages such as high efficiency, rapid analysis times, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. The enantioseparation of chiral compounds like this compound is critical, as different enantiomers can exhibit distinct pharmacological activities.

The general approach to developing an SFC method for the enantioseparation of a compound like this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad applicability. The mobile phase typically consists of supercritical CO2 with a polar organic modifier, such as methanol or ethanol, to modulate solute retention and enhance separation. Additives like amines or acids may be incorporated in small quantities to improve peak shape and resolution, particularly for compounds with basic or acidic functional groups.

For instance, in the analysis of related compounds, various chromatographic conditions have been optimized to achieve effective enantiomeric separation. google.com The optimization process typically involves adjusting parameters such as the co-solvent percentage, back pressure, temperature, and the nature and concentration of any additives.

Table 1: Representative SFC Method Parameters for Chiral Separation of Amino Acid Esters

ParameterTypical Value/Condition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose based)
Mobile Phase Supercritical CO2 / Methanol (gradient or isocratic)
Flow Rate 2-4 mL/min
Back Pressure 100-200 bar
Column Temperature 25-40 °C
Detector UV or Mass Spectrometry (MS)

X-ray Crystallography for Crystalline Derivatives of this compound

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a non-crystalline compound or one that does not readily form suitable single crystals, it is a common practice to prepare a crystalline derivative. In the case of this compound, which possesses a primary amine, a crystalline salt could be formed with a chiral acid, creating a diastereomeric pair.

The process involves reacting the amine with a suitable chiral acid (e.g., mandelic acid or tartaric acid) to form diastereomeric salts, which can then be separated by crystallization. A single crystal of one of the diastereomers is then subjected to X-ray diffraction analysis. The resulting electron density map allows for the precise determination of the atomic positions and the absolute configuration of the chiral centers. This technique has been successfully applied to determine the crystal structures of pregabalin (B1679071) and its various crystalline forms, including hydrates. nih.gov The analysis of these structures provides detailed insights into their molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Illustrative Crystallographic Data for a Chiral Amino Acid Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.1 Å, b = 6.5 Å, c = 12.3 Å, β = 105°
Z (molecules per unit cell) 2
Resolution 0.77 Å
R-factor < 0.05

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometric Confirmation

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule like this compound and serves as a primary indicator of its purity. The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. eltra.com The resulting combustion gases (CO2, H2O, and N2) are then quantitatively measured.

For this compound, with a molecular formula of C9H19NO2, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer should closely match these theoretical values to confirm the compound's identity and stoichiometry.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.019108.0962.40%
HydrogenH1.011919.1911.09%
NitrogenN14.01114.018.09%
OxygenO16.00232.0018.48%
Total 173.29 100.00%

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is valuable for assessing the thermal stability of a compound and can indicate the presence of bound solvents or water (hydrates). For an anhydrous and pure compound like this compound, the TGA curve would be expected to show a stable mass until the onset of thermal decomposition. The decomposition temperature provides information about the compound's thermal stability. In the case of amino acids and their derivatives, thermal decomposition can be a complex process involving the loss of water, ammonia, and carbon dioxide. biorxiv.org For example, TGA studies on pregabalin have been used to characterize its anhydrous and hydrated forms. nih.gov A TGA thermogram of a pure, anhydrous sample of this compound would ideally show a single, sharp mass loss step corresponding to its decomposition.

Chemical Reactivity and Synthetic Transformations of Methyl 3 Aminomethyl 4 Methylhexanoate

Transformations Involving the Primary Amine Moiety

The primary amine group (—NH₂) is a nucleophilic and basic center, making it susceptible to reaction with a wide array of electrophiles. These reactions are fundamental to the construction of more complex molecules.

The primary amine of Methyl 3-(aminomethyl)-4-methylhexanoate can readily undergo amidation to form N-substituted amides. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. In the context of life sciences, the formation of an amide bond between an amine and a carboxylic acid is known as peptide bond formation. This reaction is crucial for the synthesis of peptides and proteins. chimia.ch

The general reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of the acylating agent. For peptide coupling, carboxylic acids are activated using specific coupling reagents (e.g., EDC, HOBt, HATU) to facilitate the formation of the amide bond with the amino ester. researchgate.net

Table 1: Examples of Amidation Reactions with Primary Amines This table presents data from reactions on analogous primary amines to illustrate the expected reactivity.

Amine Substrate Acylating/Coupling Agent Solvent Product Yield (%)
Primary Amine Acetyl Chloride / Base Brine N-Acetyl Amine >90% ias.ac.in
Primary Amine Carboxylic Acid / EDC, HOBt DMF N-Acyl Amide ~70-90% researchgate.net
Amino Ester N-Boc-Amino Acid / HATU DMF Dipeptide ~65-85% researchgate.net

Beyond forming amide bonds with carboxylic acids, the primary amine can be acylated with other types of acylating agents. Similarly, it can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is a common method for protecting primary amines or introducing sulfonyl groups for various synthetic purposes. The resulting sulfonamide nitrogen is significantly less nucleophilic than the original amine.

The acylation of amino groups can be highly chemoselective. Under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which prevents it from reacting with acylating agents. This allows for selective acylation of other functional groups, such as hydroxyls, if present. nih.gov

Primary amines react with isocyanates to form N,N'-disubstituted ureas. asianpubs.org This reaction is typically fast and high-yielding. Alternatively, ureas can be synthesized from primary amines through reactions involving phosgene substitutes like carbonyldiimidazole or via Curtius rearrangement of acyl azides to generate an isocyanate in situ, which is then trapped by an amine. organic-chemistry.org

The amine can also react with chloroformates or other reagents to form carbamates, which are often used as protecting groups for amines in multi-step syntheses. google.com

Table 2: Synthesis of Urea (B33335) Derivatives from Primary Amines This table presents data from reactions on analogous primary amines to illustrate the expected reactivity.

Amine Substrate Reagent Conditions Product Type Yield (%)
Primary Alkyl Amine Alkyl Isocyanate MeCN, 50°C N,N'-Dialkyl Urea >95% beilstein-journals.org
Primary Aryl Amine Aryl Isocyanate Acetone N,N'-Diaryl Urea ~80-95% asianpubs.org
Primary Amine Potassium Isocyanate Water N-Alkyl Urea ~85-98% rsc.org

The primary amine of this compound can be alkylated using alkyl halides. However, direct alkylation often leads to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. harvard.edu

A more controlled and widely used method for N-alkylation is reductive amination (also known as reductive alkylation). wikipedia.org In this process, the primary amine reacts with an aldehyde or a ketone to form an imine intermediate. This intermediate is then reduced in the same pot to the corresponding secondary amine using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.educhemistrysteps.com This method is highly efficient for forming secondary and tertiary amines while avoiding the issue of overalkylation. thieme-connect.de

Table 3: Common Reducing Agents for Reductive Amination This table summarizes common reagents and conditions used for reductive amination.

Reducing Agent Typical Solvent(s) Key Features
NaBH₃CN Methanol (B129727) Effective at mildly acidic pH; selectively reduces imines over carbonyls. chemistrysteps.com
NaBH(OAc)₃ Dichloroethane, THF Milder and less toxic alternative to NaBH₃CN; does not require strict pH control. harvard.edu
H₂ / Catalyst (Pd, Pt, Ni) Alcohols "Green" chemistry approach; can be performed catalytically. wikipedia.org

The presence of both an amine and an ester group within the same molecule allows for intramolecular cyclization reactions. For β-amino esters like this compound, intramolecular amidation can lead to the formation of a β-lactam (a four-membered cyclic amide). wikipedia.org This type of cyclization often requires activation of the ester or the use of specific reagents that promote amide bond formation. For example, treatment of β-amino esters with tin(II) amides or certain organoaluminum reagents has been shown to facilitate the formation of β-lactams. researchgate.net The formation of lactams is a significant transformation as the β-lactam ring is a core structural feature of many important antibiotics. nih.govrsc.org

Stereospecific and Stereoselective Transformations at the Chiral Center (C3) of this compound

The carbon at position 3 (C3), to which the aminomethyl group is attached, is a chiral center. Any synthetic transformations involving this center would need to consider stereochemical outcomes. Reactions that proceed without breaking the bonds to the chiral center would be stereospecific, retaining the original configuration. However, reactions that form a new bond at C3 could be either stereospecific or stereoselective, depending on the mechanism and reagents used. Without specific literature, no documented examples of such transformations on this molecule can be provided.

Functionalization of the Alkyl Chain

The alkyl chain of this compound possesses several C-H bonds. Functionalization of this chain, for instance, through free-radical halogenation, would likely be non-selective due to the presence of multiple secondary and tertiary hydrogens. More controlled functionalization would require advanced synthetic methods, none of which are specifically described for this compound in existing research.

Mechanistic Investigations of Reactions Involving Methyl 3 Aminomethyl 4 Methylhexanoate and Its Precursors

Elucidation of Reaction Pathways in Methyl 3-(aminomethyl)-4-methylhexanoate Synthesis

Several synthetic routes to this compound have been developed, each with distinct reaction pathways. One common approach involves a Knoevenagel condensation followed by a Michael addition. In this pathway, isovaleraldehyde (B47997) is condensed with a cyanoacetate (B8463686) derivative, which then undergoes a Michael addition with a suitable nucleophile. Subsequent transformations, including reduction and esterification, yield the target molecule. The Knoevenagel condensation itself is believed to proceed through either a direct reaction or an autocatalytic pathway, with evidence suggesting that both surface acidic and basic sites on a catalyst are necessary for high reaction rates. rsc.org A tandem Knoevenagel condensation-Michael addition has also been explored, where the initial olefin formed from the Knoevenagel reaction is immediately subjected to a Michael addition by a second nucleophile. nih.gov

Another significant pathway involves the Hofmann rearrangement of a suitable amide precursor. wikipedia.org This reaction converts a primary amide into a primary amine with one less carbon atom. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.orgnumberanalytics.com Subsequent hydrolysis of the isocyanate yields the primary amine. wikipedia.org The intramolecular nature of this rearrangement has been supported by crossover experiments. slideshare.net

The aminolysis of 3-isobutylglutaric anhydride (B1165640) is another key reaction in the synthesis of precursors to this compound. Computational studies on the aminolysis of anhydrides suggest that the reaction can proceed through different pathways, including concerted and stepwise mechanisms. The presence of catalysts can significantly influence the favored pathway. researchgate.net

Transition State Analysis and Energy Landscapes of Key Steps

Computational studies have provided valuable insights into the transition states and energy landscapes of the key reactions in the synthesis of this compound precursors.

For the Hofmann rearrangement , the mechanism involves the formation of an N-halogen amide, followed by deprotonation to form a bromoamide anion. nrochemistry.com This anion then undergoes a concerted rearrangement to an isocyanate via a bridged transition state. nrochemistry.com The isocyanate intermediate is then hydrolyzed to the corresponding amine. nrochemistry.com The rearrangement step is typically the rate-determining step, and the stereochemistry of the migrating group is retained. slideshare.net

In rhodium-catalyzed asymmetric hydrogenation , a key step for introducing chirality, the reaction mechanism has been extensively studied. The catalytic cycle generally involves the coordination of hydrogen to a rhodium-substrate complex, followed by oxidative addition to form a dihydride species. acs.org This is followed by migratory insertion to form an alkyl hydride, and subsequent reductive elimination to yield the hydrogenated product. acs.org The migratory insertion is often the turnover-limiting step in the catalytic cycle. acs.org The energy difference between diastereomeric transition states determines the enantioselectivity of the reaction. acs.org

Role of Catalysts and Ligands in Stereocontrol Mechanisms

The stereoselective synthesis of this compound heavily relies on the use of chiral catalysts and ligands. In asymmetric hydrogenation , rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPhos, are commonly employed. wiley-vch.de The mechanism of stereocontrol is often explained by the "lock-and-key" principle, where the substrate coordinates to the chiral catalyst in a specific orientation to minimize steric hindrance. acs.org

The enantioselectivity is not always determined by the most stable catalyst-substrate adduct but rather by the reactivity of different diastereomeric intermediates. pitt.edu Computational studies have shown that the first hydride transfer to the substrate can be irreversible, and the direction of this transfer dictates the final stereochemistry. acs.org The electronic properties of both the ligand and the substrate can influence the reaction pathway and the sequence of hydrogen transfer. acs.org

Recent studies have highlighted the importance of non-covalent interactions, such as hydrogen bonding, in achieving high enantioselectivity. nih.gov Supramolecular catalysts that can form hydrogen bonds with the substrate can enhance both the selectivity and the reaction rate. nih.gov In some cases, a single, precisely positioned hydrogen bond donor on the catalyst can be more effective than multiple donors. nih.gov

The table below summarizes the enantiomeric excess (ee) achieved in the asymmetric hydrogenation of β-cyanocinnamic esters using different rhodium-based catalysts, highlighting the crucial role of the ligand in stereocontrol.

Catalyst/LigandSubstrateEnantiomeric Excess (ee)
Rh(L1)β-cyanocinnamic esterup to 99%
ZhaoPhosβ-cyanocinnamic esterLower than L1

This table is generated based on the finding that a catalyst with a single H-bond donor (L1) performed better than one with two (ZhaoPhos) for this specific reaction. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative information about the rates of the elementary steps in a reaction mechanism. For the Michael addition , a key C-C bond-forming reaction in some synthetic routes, the rate of the reaction can be monitored to understand the influence of catalysts and reaction conditions. nih.gov In the context of synthesizing pregabalin (B1679071) precursors, organocatalyzed Michael additions have been shown to be efficient, with the reaction kinetics influenced by the nature of the catalyst and the substrates. beilstein-journals.org

For hydride transfer reactions , which are central to the reduction steps, kinetic isotope effects (KIEs) are a powerful tool to probe the transition state structure. rsc.org A significant primary kinetic isotope effect, where the reaction rate is slower with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), indicates that the C-H bond is being broken in the rate-determining step. nih.gov The temperature dependence of KIEs can also provide insights into the nature of the hydride transfer, including the possibility of quantum mechanical tunneling. nih.gov

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby providing direct evidence for a proposed mechanism. numberanalytics.com In the study of the Hofmann rearrangement , isotopic labeling experiments can confirm the intramolecular nature of the migrating group. slideshare.net For instance, by labeling the amide with ¹⁵N, the rearrangement can be followed to confirm that the nitrogen atom in the final amine product originates from the amide. researchgate.net

For hydride transfer reactions , deuterium labeling can be used to determine the primary kinetic isotope effect, as mentioned in the previous section. nih.gov This helps to identify the rate-determining step and provides information about the symmetry of the transition state. rsc.org Isotopic labeling has also been instrumental in elucidating the mechanisms of other complex organic reactions, such as the Claisen rearrangement and the Fischer indole (B1671886) synthesis, by tracking the movement of labeled carbon and nitrogen atoms. numberanalytics.com

The following table provides examples of how isotopic labeling can be used to investigate reaction mechanisms relevant to the synthesis of this compound precursors.

ReactionIsotope UsedInformation Gained
Hofmann Rearrangement¹⁵NConfirms the origin of the nitrogen atom in the amine product. researchgate.net
Hydride Transfer²H (Deuterium)Determines the primary kinetic isotope effect, indicating C-H bond cleavage in the rate-determining step. nih.gov
Michael Addition¹³CCan be used to trace the carbon backbone and confirm the connectivity in the product.

Theoretical and Computational Chemistry Studies on Methyl 3 Aminomethyl 4 Methylhexanoate

Conformational Analysis and Energetics of Methyl 3-(aminomethyl)-4-methylhexanoate

A conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies to find the most stable forms. lumenlearning.com This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. lumenlearning.com For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformers are possible. A typical study would involve computational methods to systematically search the conformational space and calculate the energy of each conformer. nih.gov The results are often presented as a potential energy surface, highlighting the low-energy, and thus more populated, conformations. However, no specific studies detailing the conformational preferences or energy barriers for this compound have been found.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. An analysis of the electronic structure of this compound would provide insights into its reactivity, polarity, and spectroscopic characteristics. researchgate.net This is typically achieved through quantum mechanical calculations, which can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential maps. ajrconline.org These calculations help in understanding the nucleophilic and electrophilic sites within the molecule. Despite the importance of such information, specific data on the electronic structure and bonding of this compound is not present in the surveyed literature.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and understanding the role of catalysts.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms and calculate the energy barriers associated with them. nih.gov By modeling the transition states of a reaction, DFT can predict the feasibility and rate of a chemical transformation. imist.ma For this compound, DFT could be used to study its synthesis, degradation, or reactions with other molecules. researchgate.net However, no published DFT studies on the reaction mechanisms involving this specific compound were identified.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. mdpi.comtaylorfrancis.com For this compound, MD simulations could reveal how it interacts with other molecules, its diffusion properties, and its preferred conformations in different media. chemrxiv.orgnih.gov This information is particularly valuable for understanding its behavior in complex systems. Regrettably, there are no available MD simulation studies focused on this compound.

Prediction of Spectroscopic Properties

Computational chemistry methods can accurately predict various spectroscopic properties, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. scielo.org.mx These predictions are invaluable for interpreting experimental data and confirming the structure of a compound. researchgate.netnih.gov The calculation of chemical shifts and vibrational frequencies for this compound would aid in its characterization. At present, such theoretical spectroscopic data for this compound has not been published.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. ekb.eg These models are built by calculating a set of molecular descriptors that quantify various aspects of the chemical structure and then using statistical methods to find a mathematical relationship between these descriptors and the observed reactivity. researchgate.netmdpi.com A QSRR study on derivatives of this compound could predict the reactivity of new, unsynthesized compounds. The development of such predictive models requires a dataset of related compounds with known reactivities, which is currently unavailable for this specific molecule and its close analogs.

Methyl 3 Aminomethyl 4 Methylhexanoate As a Versatile Chiral Building Block in Advanced Organic Synthesis

Applications in the Construction of Complex Stereocenters

The presence of two adjacent stereocenters (at the C3 and C4 positions) makes Methyl 3-(aminomethyl)-4-methylhexanoate an excellent scaffold for diastereoselective reactions. In organic synthesis, existing chiral centers can direct the formation of new ones, allowing chemists to build complex molecules with precise stereochemical control.

The primary amine and methyl ester functionalities serve as versatile handles for chain extension and modification. For instance, the amine can be acylated or alkylated, and the ester can participate in reactions such as reductions, amidations, or C-C bond formations via its enolate. The inherent chirality of the backbone can influence the stereochemical outcome of these reactions, particularly those that form new stereocenters adjacent to the existing ones. This principle is fundamental in the asymmetric synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. nih.govmdpi.com

Strategic Incorporation into Bioactive Chemical Scaffolds

Chiral β-amino acids and their esters are crucial components of numerous bioactive molecules, including peptides, natural products, and pharmaceuticals. mdpi.commdpi.com The structure of this compound is analogous to that of γ-amino acids (GABA), a class of neurotransmitter agonists. For example, the well-known drug Pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a structural isomer and shares the γ-amino acid motif. google.comresearchgate.net

This structural similarity suggests that this compound could be a valuable precursor for developing new central nervous system (CNS) modulators or other bioactive agents. Its functional groups allow for its incorporation into larger molecular frameworks. The amine can form amide bonds, making it suitable for inclusion in peptidomimetics (molecules that mimic peptides), while the ester can be hydrolyzed to a carboxylic acid to facilitate similar couplings or other transformations. The specific stereochemistry and substitution pattern offer a unique scaffold that can be used to explore structure-activity relationships in drug discovery programs.

Role in the Synthesis of Chiral Libraries for Chemical Biology Research

Chemical libraries are collections of diverse small molecules used for screening to identify new drug leads or probes for studying biological processes. Chiral building blocks like this compound are ideal starting points for creating libraries of stereochemically defined compounds.

By using the amine and ester groups as points of diversification, a large number of analogues can be synthesized. For example, a library could be generated by reacting the primary amine with a diverse set of carboxylic acids (to form amides) or aldehydes (to form imines, followed by reduction to secondary amines). Similarly, the ester group could be converted into a library of amides by reacting it with various amines. This approach allows for the systematic exploration of the chemical space around the core scaffold, which can accelerate the discovery of compounds with desired biological activities. georgiasouthern.eduacs.org

Utility in Fragment-Based Chemical Discovery Methodologies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. drugdiscoverychemistry.comnih.gov These fragments then serve as starting points for the rational design of more potent molecules.

This compound possesses characteristics that make it a suitable candidate for a fragment library. It adheres to the "Rule of Three," a common guideline for fragment selection:

Molecular weight < 300 Da: Its molecular weight is 159.23 g/mol .

Hydrogen bond donors ≤ 3: It has one donor (the -NH2 group).

Hydrogen bond acceptors ≤ 3: It has two acceptors (the N atom and the two O atoms of the ester).

Its defined three-dimensional shape, due to its stereocenters, provides valuable structural information when it binds to a target protein. The amine and ester groups offer clear vectors for "fragment growing" or "linking," where the initial fragment is elaborated into a larger, higher-affinity ligand based on structural data from techniques like X-ray crystallography. acs.org

As a Precursor for Macrocyclic and Polycyclic Architectures

Macrocycles (large ring structures) are of significant interest in drug discovery because their constrained conformations can lead to high binding affinity and selectivity. The synthesis of macrocycles often relies on intramolecular reactions of linear precursors containing two reactive functional groups.

This compound is a bifunctional molecule that can serve as a precursor for macrolactams (macrocycles containing an amide bond). The synthetic strategy would typically involve protecting the amine, modifying the terminal end of the molecule, and then deprotecting the amine and hydrolyzing the ester to a carboxylic acid. The resulting amino acid could then undergo an intramolecular amide bond formation (macrolactamization) to yield a macrocycle. The stereocenters in the backbone would pre-organize the linear precursor, potentially facilitating the cyclization and defining the three-dimensional structure of the resulting macrocycle.

Table 2: Summary of Synthetic Applications
Application AreaKey Structural Features UtilizedPotential Outcome
Construction of StereocentersExisting C3 and C4 stereocentersDiastereoselective synthesis of complex molecules
Bioactive Scaffoldsγ-Amino ester core, functional groupsNovel peptidomimetics and analogues of bioactive compounds
Chiral LibrariesAmine and ester functional groupsDiverse collections of stereochemically pure compounds for screening
Fragment-Based DiscoveryLow MW, "Rule of Three" compliance, 3D shapeStarting point for the rational design of high-affinity ligands
Macrocyclic ArchitecturesBifunctional nature (amine and ester)Precursor for stereochemically defined macrolactams

Future Perspectives and Emerging Research Avenues in Methyl 3 Aminomethyl 4 Methylhexanoate Chemistry

Development of Highly Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is fueling the development of sustainable synthetic routes for valuable molecules like methyl 3-(aminomethyl)-4-methylhexanoate. A key focus is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. One promising approach involves the use of microwave irradiation to facilitate reactions without the need for traditional solvents. This solvent-free method not only reduces waste but can also accelerate reaction times and improve energy efficiency.

Another avenue of green synthesis is the use of biocatalysts, such as lipases, in environmentally benign solvents like methanol (B129727). rsc.org These enzymatic reactions can offer high selectivity and operate under mild conditions, minimizing the environmental impact. Furthermore, research into catalyst-free and solvent-free conditions for the synthesis of related β-enamino esters demonstrates the potential for developing highly efficient and clean synthetic pathways.

Integration with Continuous Flow Chemistry and Microfluidics

Continuous flow chemistry and microfluidics are revolutionizing chemical synthesis by offering enhanced control, safety, and scalability. The application of these technologies to the synthesis of this compound and its derivatives holds significant promise. Continuous flow reactors can overcome the limitations of traditional batch processes by providing superior heat and mass transfer, leading to faster reactions and higher yields. nih.gov

The integration of biocatalysis with continuous flow systems is a particularly exciting development. Lipase-catalyzed reactions in continuous-flow microreactors have been shown to dramatically reduce reaction times for the synthesis of β-amino acid esters from hours to minutes. rsc.org This approach not only improves efficiency but also allows for easier process automation and control. The use of aqueous media in continuous flow synthesis further enhances the green credentials of the process. nih.gov

Exploration of Novel Biocatalytic Systems for Synthesis

Biocatalysis offers a powerful toolkit for the synthesis of chiral molecules like this compound with high stereoselectivity. Transaminases, for instance, are enzymes that can catalyze the transfer of an amino group to a ketone or aldehyde, providing a direct route to chiral amines and amino acids. nih.gov The application of transaminases in dynamic kinetic resolution processes can enable the conversion of a racemic mixture into a single enantiomer with high yields and enantiomeric excess. organic-chemistry.org

Lipases are another class of versatile biocatalysts that can be employed for the enantioselective synthesis of β-amino esters. nih.gov These enzymes can catalyze the hydrolysis or acylation of racemic esters with high enantioselectivity, allowing for the separation of enantiomers. The development of novel and robust biocatalytic systems, including engineered enzymes with tailored substrate specificities and reaction capabilities, will be crucial for the efficient and selective synthesis of this compound.

Application of Machine Learning and AI in Reaction Design for this compound

Furthermore, machine learning models can be used to predict the performance of catalysts for specific reactions, enabling the in silico design of highly selective and active catalysts. nih.govorganic-chemistry.org By learning from existing experimental data, these models can identify the key structural features of a catalyst that determine its efficacy. This data-driven approach can significantly reduce the time and resources required for catalyst development. The integration of AI into automated synthesis platforms will enable the rapid optimization of reaction conditions, leading to improved yields and purities. organic-chemistry.org

Design of Next-Generation Chiral Catalysts for its Synthesis

The development of highly efficient and selective chiral catalysts is paramount for the asymmetric synthesis of enantiomerically pure this compound. Rhodium-catalyzed reactions have shown great promise in the synthesis of chiral β-amino esters through three-component coupling reactions, offering excellent diastereoselectivity. researchgate.netresearchgate.net The design of novel chiral ligands for rhodium and other transition metals will continue to be a major focus of research, aiming to improve enantioselectivity and broaden the substrate scope. nih.govnih.govacs.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a more sustainable and often complementary approach to asymmetric synthesis. nih.gov Chiral Brønsted acids and bases, as well as phase-transfer catalysts, have been successfully employed in the enantioselective synthesis of β-amino acid derivatives. nih.gov The development of next-generation organocatalysts with enhanced activity and selectivity will provide new and powerful tools for the synthesis of chiral building blocks like this compound.

Expanding the Scope of Derivatization Reactions and Novel Chemical Reactivity

The functional group handles present in this compound, namely the amino and ester moieties, provide a rich platform for chemical derivatization and the exploration of novel reactivity. The amino group can be readily functionalized through N-acylation, N-alkylation, and the formation of various nitrogen-containing heterocycles. These derivatization strategies are crucial for modulating the biological activity and physicochemical properties of the molecule.

The ester group can undergo hydrolysis, amidation, and reduction to provide the corresponding carboxylic acid, amides, and amino alcohols, respectively. Furthermore, the carbon backbone of the molecule can be functionalized through C-H activation strategies, which allow for the direct introduction of new substituents at specific positions. nih.gov The use of β-amino esters as synthons in the synthesis of complex heterocyclic frameworks is another exciting area of research. rsc.orgnih.govresearchgate.netnih.gov By exploring these derivatization reactions and uncovering novel chemical reactivity, the full potential of this compound as a versatile building block in organic synthesis and medicinal chemistry can be realized.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 3-(aminomethyl)-4-methylhexanoate?

Answer:
A plausible route involves a multi-step synthesis starting with a Claisen condensation or Michael addition to introduce the methyl and aminomethyl groups. For example, reacting a β-keto ester precursor with hydroxylamine (as described for oxime formation in ) followed by reduction could yield the aminomethyl moiety. Alternatively, alkylation of a preformed ester with a protected aminomethyl group (e.g., using reductive amination) may be employed. Key steps include:

  • Protecting the amine group during esterification to avoid side reactions.
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity for the 3- and 4-positions .
  • Purification via column chromatography or recrystallization to isolate the product.

Basic: How can spectroscopic techniques (NMR, IR) distinguish the amine and ester functionalities in this compound?

Answer:

  • ¹H NMR: The ester methyl group (COOCH₃) typically appears as a singlet at δ ~3.6–3.8 ppm. The aminomethyl (-CH₂NH₂) protons may split into a multiplet (δ ~2.5–3.2 ppm) due to coupling with adjacent methyl groups and amine protons. The NH₂ protons (if not protected) may appear as broad peaks at δ ~1.5–2.5 ppm but are often absent in D₂O-exchanged samples .
  • IR: The ester carbonyl (C=O) shows a strong absorption at ~1720–1740 cm⁻¹. The amine N-H stretch (if free) appears at ~3300–3500 cm⁻¹ but may overlap with O-H or other absorptions .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can model the electronic environment of the ester carbonyl group. For example:

  • Calculate the electrophilicity index (ω) of the carbonyl carbon to predict susceptibility to nucleophilic attack.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge distribution and steric effects from the 4-methyl group .
  • Compare computed transition states (e.g., for hydrolysis or aminolysis) with experimental kinetic data to validate models .

Advanced: How can conflicting melting point or spectral data reported in literature be resolved?

Answer:
Discrepancies may arise from:

  • Purity: Impurities (e.g., unreacted starting materials) lower melting points. Use HPLC or GC-MS to verify purity .
  • Polymorphism: Different crystalline forms can exhibit distinct melting points. Perform X-ray crystallography to identify polymorphs .
  • Stereochemistry: Undetected stereoisomers (e.g., due to chiral centers) may skew spectral interpretations. Use chiral chromatography or optical rotation measurements .

Basic: What are the optimal conditions for storing this compound to prevent degradation?

Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the ester group.
  • Use amber vials to avoid photodegradation of the amine moiety.
  • Monitor stability via periodic NMR or LC-MS to detect decomposition products (e.g., free carboxylic acid or amine oxidation) .

Advanced: How does the steric hindrance from the 4-methyl group influence the compound’s biological activity in drug discovery studies?

Answer:
The 4-methyl group may:

  • Reduce binding affinity to enzymes (e.g., proteases or kinases) by obstructing active-site access.
  • Enhance metabolic stability by shielding the ester from hydrolytic enzymes.
  • Test hypotheses via molecular docking simulations and comparative bioassays with analogs lacking the methyl group .

Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?

Answer:

  • LC-MS/MS: Provides high sensitivity and specificity, especially for detecting low concentrations in biological matrices.
  • GC-FID: Suitable for volatile derivatives (e.g., silylated amines).
  • Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N ratios .

Advanced: What strategies can mitigate racemization during the synthesis of enantiomerically pure forms?

Answer:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the aminomethyl group.
  • Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during key bond-forming steps.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Basic: How can the amine group be selectively functionalized without affecting the ester?

Answer:

  • Protect the ester with a tert-butyl group or other acid-labile protecting agents.
  • Perform acylation or alkylation reactions on the free amine under mild conditions (e.g., pH 7–8, room temperature).
  • Deprotect the ester using trifluoroacetic acid (TFA) or enzymatic methods .

Advanced: What role does this compound play in the synthesis of bioactive piperidine derivatives?

Answer:
The aminomethyl and ester groups serve as precursors for cyclization reactions to form piperidine rings, which are common in pharmaceuticals (e.g., protease inhibitors). For example:

  • Reduce the ester to an alcohol, followed by intramolecular nucleophilic attack to form the ring.
  • Couple with aryl halides via Buchwald-Hartwig amination to introduce aromatic substituents .

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